Head-to-Head Clinical Safety: Absence of HbA1c Elevation vs. Atorvastatin and Rosuvastatin
In the randomized, multicenter PATROL trial, pitavastatin (2 mg/day) was compared head-to-head with atorvastatin (10 mg/day) and rosuvastatin (2.5 mg/day) in 302 patients with hypercholesterolemia. While LDL-C reduction was equivalent across groups (40-45%), HbA1c increased in the atorvastatin and rosuvastatin groups, whereas no significant HbA1c elevation was observed in the pitavastatin group [1].
| Evidence Dimension | HbA1c Change from Baseline |
|---|---|
| Target Compound Data | No significant increase (quantitative values not provided in abstract; directionally neutral) |
| Comparator Or Baseline | Atorvastatin: HbA1c increased; Rosuvastatin: HbA1c increased |
| Quantified Difference | Qualitative difference (increase in comparators vs. no change in pitavastatin); uric acid decreased in comparators but not in pitavastatin |
| Conditions | Randomized, multicenter trial; 16-week treatment duration; moderate-intensity doses (pitavastatin 2 mg, atorvastatin 10 mg, rosuvastatin 2.5 mg) |
Why This Matters
For procurement decisions in clinical research or long-term safety studies, pitavastatin's neutral glycemic profile provides a measurable advantage over atorvastatin and rosuvastatin when evaluating diabetogenic risk.
- [1] Saku K, Zhang B, Noda K; PATROL Trial Investigators. Randomized head-to-head comparison of pitavastatin, atorvastatin, and rosuvastatin for safety and efficacy (quantity and quality of LDL): the PATROL trial. Circ J. 2011;75(6):1493-505. doi: 10.1253/circj.cj-10-1281. View Source
